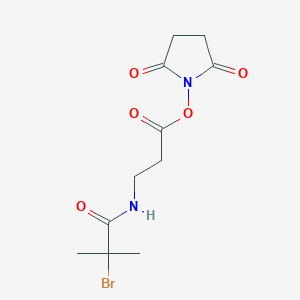![molecular formula C11H10F3N3O4 B1449707 trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1803589-98-1](/img/structure/B1449707.png)
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Übersicht
Beschreibung
Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (TFAM5MIPC) is a novel compound that has been recently developed for use in laboratory experiments. This compound has a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Imidazo[4,5-b]pyridine Derivatives
- Field : Organic Chemistry
- Application : Imidazo[4,5-b]pyridine derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
- Method : The process involves the use of asymmetrical 1,3-diketones leading to the formation of a mixture of regioisomers. The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions .
- Results : The method provides a convenient route toward 3-substituted imidazo[1,5-a]-pyrimidines .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- Method : Various transformations are available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
- Results : The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
-
Cyclocondensation, Cycloaddition, Oxidative Cyclization, and Transannulation Reactions
- Field : Organic Synthesis
- Application : These reactions are used in the construction of imidazo[1,5-a]pyridine .
- Method : The process involves a large number of transformations to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
- Results : This method has led to the development of a variety of imidazo[1,5-a]pyridine derivatives .
-
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
- Field : Heterocyclic Chemistry
- Application : This method is used for the synthesis of new derivatives of imidazo[1,5-a]pyrimidine .
- Method : The process involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
- Results : The method provides a convenient route toward 3-substituted imidazo[1,5-a]pyrimidines .
-
Antimicrobial Features
- Field : Medicinal Chemistry
- Application : Imidazo[4,5-b]pyridine derivatives are being explored for their antimicrobial features .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antioxidant Potential
- Field : Pharmaceutical Chemistry
- Application : Certain imidazole containing compounds have been synthesized and evaluated for their antioxidant potential .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These compounds showed good scavenging potential as compared to ascorbic acid .
-
Cyclocondensation, Cycloaddition, Oxidative Cyclization, and Transannulation Reactions
- Field : Organic Synthesis
- Application : These reactions are used in the construction of imidazo[1,5-a]pyridine .
- Method : The process involves a large number of transformations to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
- Results : This method has led to the development of a variety of imidazo[1,5-a]pyridine derivatives .
-
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
- Field : Heterocyclic Chemistry
- Application : This method is used for the synthesis of new derivatives of imidazo[1,5-a]pyrimidine .
- Method : The process involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
- Results : The method provides a convenient route toward 3-substituted imidazo[1,5-a]pyrimidines .
-
Antimicrobial Features
- Field : Medicinal Chemistry
- Application : Imidazo[4,5-b]pyridine derivatives are being explored for their antimicrobial features .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antioxidant Potential
- Field : Pharmaceutical Chemistry
- Application : Certain imidazole containing compounds have been synthesized and evaluated for their antioxidant potential .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These compounds showed good scavenging potential as compared to ascorbic acid .
-
GABA Receptor Agonists
- Field : Neuropharmacology
- Application : Imidazopyrimidines are structural analogs (isosteres) of purine bases, e.g., adenine and guanine, and have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Treatment of Rheumatoid Arthritis
- Field : Pharmacology
- Application : Imidazopyrimidines have been evaluated as p38 mitogen activated protein kinase inhibitors for treatment of rheumatoid arthritis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Eigenschaften
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHSCXOHMQISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)



![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)



![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)

